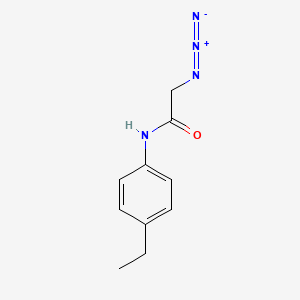

2-azido-N-(4-ethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-3-5-9(6-4-8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXMGYEFXHYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-azido-N-(4-ethylphenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-azido-N-(4-ethylphenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While specific experimental data for the title compound is limited, this guide leverages data from the closely related analog, 2-azido-N-(4-methylphenyl)acetamide, to provide reasonable estimations and a solid foundation for further research.

Core Physicochemical Data

The physicochemical properties of 2-azido-N-(4-ethylphenyl)acetamide can be estimated based on its structural analog, 2-azido-N-(4-methylphenyl)acetamide. The primary difference is the substitution of a methyl group with an ethyl group on the phenyl ring.

| Property | Value (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |

| Molecular Formula | C₁₀H₁₂N₄O | |

| Molecular Weight | 204.23 g/mol | |

| CAS Number | 1160748-31-1 | [1] |

| Melting Point | 360–362 K (87-89 °C) | [2][3][4] |

| Appearance | Colorless plate-like crystals | [2][3][4] |

Note: The molecular formula and weight for the title compound, 2-azido-N-(4-ethylphenyl)acetamide, are C₁₀H₁₂N₄O and 204.23 g/mol , respectively. The melting point is expected to be in a similar range to the methyl analog.

Spectroscopic Data

The following spectroscopic data for 2-azido-N-(4-methylphenyl)acetamide provides a reference for the characterization of 2-azido-N-(4-ethylphenyl)acetamide.

| Spectroscopic Data | Values (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |

| FT-IR (ATR, ν, cm⁻¹) | 3254 (N—H amide), 3073 (C—Harom), 2961 (C—H, CH₂), 2109 (N₃), 1660 (C=O amide), 1175 (C—N), 1027 (N—C amide) | [2][3][4] |

| ¹H NMR (DMSO-d₆) δ ppm | 10.05 (1H, s, NH), 6.93–7.1 (4H, m, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂) | [2][4] |

| ¹³C NMR (DMSO-d₆) δ ppm | 165.71 (C=O), 155.47 (Carom-O), 131.47 (Carom—N), 113.90–120.86 (Carom), 63.85 (CH₃), 51.18 (CH₂) | [2][4] |

| HRMS (ESI-MS) (m/z) | Calculated for C₉H₁₀N₄O: 190.21, Found: 190.1191 | [2][4] |

Experimental Protocols

The synthesis of 2-azido-N-(4-ethylphenyl)acetamide can be achieved by adapting the established protocol for its methyl analog.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This procedure is adapted from the synthesis of 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]

Materials:

-

2-Chloro-N-(4-ethylphenyl)acetamide

-

Sodium azide (NaN₃)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol and water (70:30 v/v).

-

Reflux the mixture for 24 hours at 80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash it with cold water.

-

For further purification, recrystallize a portion of the product from hot ethanol.

-

Allow the filtrate to stand undisturbed for several days to form colorless, plate-like crystals.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-azido-N-(4-ethylphenyl)acetamide.

Caption: General workflow for synthesis and characterization.

Biological Significance and Potential Applications

While specific biological activities of 2-azido-N-(4-ethylphenyl)acetamide have not been extensively reported, the broader class of N-arylacetamides and organic azides are of significant interest in medicinal chemistry and drug discovery.

-

N-arylacetamides are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[3][5]

-

Organic azides are versatile functional groups used in bioorthogonal chemistry, such as in "click" reactions, for labeling and tracking biomolecules. They also serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds with potential therapeutic activities.[3][5]

-

Some acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities.

The logical relationship for the potential utility of this compound class is outlined below.

Caption: Potential applications of N-arylacetamides and azides.

References

2-azido-N-(4-ethylphenyl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-azido-N-(4-ethylphenyl)acetamide, including its chemical properties, a representative synthetic protocol, and potential applications based on related compounds. Due to the limited publicly available data specific to this molecule, information from analogous N-aryl-2-azidoacetamides is utilized to provide a thorough contextual understanding.

Core Compound Data

The fundamental chemical and physical properties of 2-azido-N-(4-ethylphenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 1160748-31-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₄O | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | [2] |

Synthesis and Experimental Protocols

While specific experimental data for the synthesis of 2-azido-N-(4-ethylphenyl)acetamide is not widely published, a reliable protocol can be adapted from the synthesis of the closely related compound, 2-azido-N-(4-methylphenyl)acetamide.[3][4][5][6][7] This class of compounds, N-arylacetamides, are significant as intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[3][7] Organic azides are also valuable in medicinal chemistry and molecular biology for the synthesis of heterocycles like tetrazoles and triazoles.[3][7]

Representative Synthesis of 2-azido-N-(aryl)acetamides

This protocol describes the synthesis of an N-aryl-2-azidoacetamide from the corresponding 2-chloro-N-arylacetamide.

Materials:

-

2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent)

-

Sodium azide (NaN₃) (approx. 1.4 equivalents)

-

Ethanol/Water solution (e.g., 70:30 v/v)

-

Ethanol (for recrystallization)

-

Cold water

Procedure:

-

Dissolve 2-chloro-N-(4-ethylphenyl)acetamide and sodium azide in an ethanol/water mixture.

-

Reflux the reaction mixture for approximately 24 hours at 80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool, which should result in the precipitation of the product.

-

Filter the precipitate and wash it with cold water.

-

For further purification, dissolve the crude product in hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly, undisturbed, for several days to facilitate the formation of crystals.

-

Collect the crystals by filtration.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for N-aryl-2-azidoacetamides.

References

- 1. 1160748-31-1|2-Azido-N-(4-ethylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

Technical Guide: Spectral Analysis of 2-azido-N-(4-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for the compound 2-azido-N-(4-ethylphenyl)acetamide. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted data based on the well-characterized analog, 2-azido-N-(4-methylphenyl)acetamide. The experimental protocols provided are adapted from established methods for similar compounds and are intended to serve as a practical reference for researchers.

Compound Information

| Property | Value |

| IUPAC Name | 2-azido-N-(4-ethylphenyl)acetamide |

| Molecular Formula | C₁₀H₁₂N₄O[1] |

| Molecular Weight | 204.23 g/mol [1] |

| CAS Number | 1160748-31-1[1] |

| Chemical Structure | |

|

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-azido-N-(4-ethylphenyl)acetamide. These predictions are based on the reported data for 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.10 | s | 1H | NH (amide) |

| ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to NH) |

| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to ethyl) |

| ~4.10 | s | 2H | CH₂ (azidoacetyl) |

| ~2.60 | q, J ≈ 7.6 Hz | 2H | CH₂ (ethyl) |

| ~1.20 | t, J ≈ 7.6 Hz | 3H | CH₃ (ethyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (amide) |

| ~139.0 | Ar-C (para to NH) |

| ~136.0 | Ar-C (ipso, attached to NH) |

| ~128.0 | Ar-CH (ortho to ethyl) |

| ~120.0 | Ar-CH (ortho to NH) |

| ~52.0 | CH₂ (azidoacetyl) |

| ~28.0 | CH₂ (ethyl) |

| ~16.0 | CH₃ (ethyl) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (amide) |

| ~2970, ~2880 | Medium | C-H Stretch (aliphatic) |

| ~2110 | Strong, Sharp | N₃ Stretch (azide) |

| ~1670 | Strong, Sharp | C=O Stretch (amide I) |

| ~1540 | Medium | N-H Bend (amide II) |

| ~1510 | Medium | C=C Stretch (aromatic) |

MS (Mass Spectrometry)

| m/z | Ion |

| 204.10 | [M]⁺ |

| 176.10 | [M - N₂]⁺ |

| 134.08 | [M - N₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of 2-azido-N-(4-ethylphenyl)acetamide, adapted from procedures for similar compounds.[2][3][4][5]

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This two-step synthesis involves the initial acylation of 4-ethylaniline followed by nucleophilic substitution with sodium azide.

Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide

-

Dissolve 4-ethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution as a base.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-chloro-N-(4-ethylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

-

Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).

-

Add sodium azide (1.5 eq) to the solution.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

The aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum.

-

Further purify the product by recrystallization if necessary.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 2-azido-N-(4-ethylphenyl)acetamide.

Spectral Analysis Workflow

Caption: Workflow for the structural elucidation of the target compound.

References

- 1. 1160748-31-1|2-Azido-N-(4-ethylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-azido-N-(4-methylphenyl)acetamide: An Analog to 2-azido-N-(4-ethylphenyl)acetamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure of 2-azido-N-(4-methylphenyl)acetamide. While data for the ethylphenyl derivative was not directly available, this methylphenyl analog serves as a significant reference due to its structural similarity. The information presented herein, including crystallographic data, molecular geometry, and experimental protocols, offers valuable insights for researchers engaged in the study of related compounds. N-arylacetamides are recognized as crucial intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds.[1][2] Furthermore, azides are versatile functional groups with applications in medicinal chemistry and molecular biology.[2][3]

Molecular Structure and Conformation

The asymmetric unit of 2-azido-N-(4-methylphenyl)acetamide, with the chemical formula C9H10N4O, contains three independent molecules.[1][2][4] These molecules exhibit notable conformational differences, particularly in the rotational orientation of the azido group.[1][2][4] The N—N—C—C torsion angles for the three independent molecules are reported as -173.9 (2)°, -102.7 (2)°, and -173.6 (2)°.[1][2] Two of the molecules have very similar conformations, while the third differs significantly in the orientation of the azide moiety.[2]

In the crystal structure, the molecules are organized into zigzag chains extending along the c-axis direction. This arrangement is stabilized by N—H⋯O hydrogen bonds formed between each independent molecule and its counterparts related by a glide plane.[1][2] The packing of these chains is governed by normal van der Waals contacts.[2]

Crystallographic Data

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide was determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c.[2] A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical formula | C9H10N4O |

| Formula weight | 190.21 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 14.4362 (4) |

| b (Å) | 21.3403 (6) |

| c (Å) | 9.2949 (3) |

| β (°) | 98.356 (1) |

| Volume (ų) | 2833.11 (14) |

| Z | 12 |

| Temperature (K) | 150 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 0.77 |

| Crystal size (mm) | 0.22 × 0.16 × 0.08 |

| (Data sourced from Missioui et al., 2022)[2] |

Hydrogen Bonding Geometry

Intermolecular hydrogen bonds play a crucial role in the crystal packing of 2-azido-N-(4-methylphenyl)acetamide. The N—H⋯O hydrogen bonds are the primary interactions forming the zigzag chains. Details of the hydrogen-bond geometry are provided in Table 2.

| Table 2: Hydrogen-Bond Geometry (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···O1 | 0.88 | 2.05 | 2.919 (3) | 171 |

| N5—H5A···O2 | 0.88 | 2.06 | 2.924 (3) | 168 |

| N9—H9C···O3 | 0.88 | 2.04 | 2.909 (3) | 171 |

| C18—H18B···O2 | 0.99 | 2.58 | 3.451 (4) | 147 |

| (Data sourced from Missioui et al., 2022)[2] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved through the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide.[2][4][5]

Procedure:

-

A mixture of 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) is dissolved in a 70:30 mixture of ethanol and water.[2][5]

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).[2][5]

-

Upon completion, the precipitated 2-azido-N-(4-methylphenyl)acetamide is filtered and washed with cold water.[2][5]

-

For crystallization, a portion of the product is dissolved in hot ethanol.[2][5]

-

The hot solution is filtered, and the filtrate is left undisturbed for 7 days to allow the formation of colorless, plate-like crystals.[2][5]

The reported yield for this synthesis is 73%, with a melting point of 360–362 K.[2]

Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction. Data collection and structure refinement details are summarized in Table 1.

Visualizations

Molecular Structure of 2-azido-N-(4-methylphenyl)acetamide

Caption: Molecular structure of 2-azido-N-(4-methylphenyl)acetamide.

Experimental Workflow for Synthesis and Crystallization

Caption: Synthesis and crystallization workflow.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

Solubility Profile of 2-azido-N-(4-ethylphenyl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the organic compound 2-azido-N-(4-ethylphenyl)acetamide in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a framework for its determination. It includes detailed, generalized experimental protocols for solubility measurement, leveraging established methodologies such as the gravimetric method. Furthermore, qualitative solubility information has been inferred from the synthesis and purification procedures of analogous compounds. This guide also presents logical workflows for both the synthesis and a general solubility determination process, visualized through diagrams to aid in experimental planning and execution. This document is intended to be a foundational resource for researchers working with 2-azido-N-(4-ethylphenyl)acetamide, enabling them to systematically characterize its solubility profile, a critical parameter in drug development, chemical synthesis, and formulation science.

Introduction

2-azido-N-(4-ethylphenyl)acetamide is an organic compound featuring an acetamide group, an ethylphenyl substituent, and an azide functional group. Such molecules are often intermediates in the synthesis of more complex chemical entities, including pharmacologically active compounds. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is a critical parameter in a multitude of applications, including:

-

Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants and reagents.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in various excipients and delivery vehicles is a key consideration for bioavailability and efficacy.

This guide provides a comprehensive overview of the currently available information and necessary methodologies for determining the solubility of 2-azido-N-(4-ethylphenyl)acetamide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-azido-N-(4-ethylphenyl)acetamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄O | - |

| Molecular Weight | 204.23 g/mol | - |

| CAS Number | 1160748-31-1 | [1] |

| Appearance | Likely a crystalline solid | Inferred from analogs |

Table 1: Physicochemical Properties of 2-azido-N-(4-ethylphenyl)acetamide.

Solubility Data

As of the date of this publication, no specific quantitative solubility data for 2-azido-N-(4-ethylphenyl)acetamide in organic solvents has been found in the reviewed literature. However, qualitative inferences can be drawn from the synthesis of the closely related analog, 2-azido-N-(4-methylphenyl)acetamide. The synthesis of this compound involves its precipitation from a mixture of ethanol and water, followed by recrystallization from hot ethanol.[2] This suggests that 2-azido-N-(4-ethylphenyl)acetamide is likely to exhibit:

-

Low solubility in cold ethanol/water mixtures.

-

Moderate to high solubility in hot ethanol.

To facilitate future research, Table 2 provides a template for recording experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not a available |

| Toluene | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not a available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not a available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not a available |

Table 2: Template for Quantitative Solubility Data of 2-azido-N-(4-ethylphenyl)acetamide.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and solubility determination of 2-azido-N-(4-ethylphenyl)acetamide.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

The synthesis of the title compound can be inferred from the procedure for its methyl analog, 2-azido-N-(4-methylphenyl)acetamide.[2]

Materials:

-

2-chloro-N-(4-ethylphenyl)acetamide

-

Sodium azide (NaN₃)

-

Ethanol

-

Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve 2-chloro-N-(4-ethylphenyl)acetamide and a molar excess of sodium azide in a mixture of ethanol and water (e.g., 70:30 v/v) in a round-bottom flask.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then further in an ice bath to induce precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water.

-

For further purification, recrystallize the product from a suitable solvent, such as hot ethanol. Dissolve the crude product in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2-azido-N-(4-ethylphenyl)acetamide

A comprehensive review of the thermal properties, decomposition pathways, and safety considerations for 2-azido-N-(4-ethylphenyl)acetamide, a compound of interest for researchers, scientists, and drug development professionals.

Introduction

2-azido-N-(4-ethylphenyl)acetamide is an organic compound featuring an azide functional group, which makes it a molecule of significant interest in various chemical syntheses, particularly in the realm of click chemistry and the formation of nitrogen-containing heterocycles. However, the presence of the azido group also imparts a degree of thermal instability, a critical consideration for its safe handling, storage, and application in pharmaceutical development and materials science. This guide provides a detailed overview of the current understanding of the thermal stability and decomposition of 2-azido-N-(4-ethylphenyl)acetamide, drawing from available safety data and analogous chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-azido-N-(4-ethylphenyl)acetamide is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C10H12N4O | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| CAS Number | 1160748-31-1 | [1] |

| Appearance | Yellow Powder Solid | [2] |

| Melting Point | 200 - 203 °C (392 - 397.4 °F) | [2] |

Thermal Stability and Decomposition

While specific, detailed thermal analysis data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 2-azido-N-(4-ethylphenyl)acetamide is not extensively documented in publicly available literature, general knowledge of aryl azides and related acetamide structures allows for a predictive understanding of its thermal behavior.

Organic azides are known to be energetic materials that can decompose exothermically upon heating, potentially leading to a rapid release of nitrogen gas. The stability of these compounds is influenced by their molecular structure. The decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions, including intramolecular cyclization, insertion, or rearrangement.

For 2-azido-N-(4-ethylphenyl)acetamide, the decomposition is expected to initiate with the loss of dinitrogen (N₂) from the azide group. The resulting nitrene could then undergo subsequent reactions.

Potential Decomposition Products:

Hazardous decomposition products upon heating are expected to include:

Experimental Protocols: A General Approach

While specific experimental protocols for the thermal analysis of 2-azido-N-(4-ethylphenyl)acetamide are not published, a general methodology for assessing the thermal stability of similar energetic compounds is outlined below. Researchers investigating this compound should adapt these protocols with appropriate safety precautions.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of 2-azido-N-(4-ethylphenyl)acetamide is placed in a TGA crucible (e.g., alumina, platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound, providing information on the enthalpy of decomposition and the decomposition temperature.

Methodology:

-

A small, precisely weighed sample (typically 1-3 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The samples are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) will show exothermic peaks corresponding to decomposition events. The peak temperature and the area under the peak (enthalpy) are key parameters.

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards associated with a compound like 2-azido-N-(4-ethylphenyl)acetamide.

Caption: A logical workflow for the thermal hazard assessment of energetic materials.

Safety and Handling

Given the potential for thermal decomposition, appropriate safety precautions must be taken when handling 2-azido-N-(4-ethylphenyl)acetamide.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[2]

-

Storage: Store in a cool, well-ventilated area, away from sources of heat and ignition.

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2]

Conclusion

While specific experimental data on the thermal stability and decomposition of 2-azido-N-(4-ethylphenyl)acetamide is limited, an understanding of the behavior of aryl azides provides a strong basis for safe handling and use. The primary thermal hazard is the exothermic decomposition with the release of nitrogen gas. Researchers working with this compound should conduct thorough thermal analysis using techniques such as TGA and DSC to establish its precise thermal limits and decomposition characteristics before scaling up reactions or formulating it in drug delivery systems. The development of comprehensive safety protocols based on empirical data is paramount to mitigate risks associated with this energetic functional group.

References

An In-depth Technical Guide to the Safe Handling of 2-azido-N-(4-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-azido-N-(4-ethylphenyl)acetamide, a compound of interest in synthetic chemistry and drug development. Due to the inherent reactivity of the azide functional group, strict adherence to safety protocols is paramount. This document outlines the known physicochemical properties, potential hazards, detailed experimental protocols for its synthesis, and appropriate handling and disposal procedures.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of 2-azido-N-(4-methylphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄O | --INVALID-LINK-- |

| Molecular Weight | 190.21 g/mol | --INVALID-LINK-- |

| Melting Point | 360-362 K (87-89 °C) | --INVALID-LINK--[1] |

| Appearance | Colorless plate-like crystals | --INVALID-LINK--[1] |

Table 2: General Toxicity of Organic Azides

| Hazard Profile | Description | Source |

| Acute Toxicity | Organic azides are considered highly toxic. Soluble forms have toxicity comparable to potassium cyanide.[2] Exposure via inhalation, ingestion, or skin absorption can be harmful. | --INVALID-LINK--[3] |

| Health Effects | Exposure to azides can cause rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[3] In severe cases, it may lead to convulsions, low blood pressure, and respiratory failure. | --INVALID-LINK--[3] |

| Explosive Hazard | Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[4] Low molecular weight azides are particularly hazardous. | --INVALID-LINK--[5] |

Experimental Protocols

The following protocols are adapted from the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide, and its precursor.

Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide (Precursor)

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-ethylaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Ethanol

Procedure:

-

Dissolve 4-ethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield 2-chloro-N-(4-ethylphenyl)acetamide.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

Extreme caution must be exercised during this procedure due to the potential for explosion and the high toxicity of sodium azide.

Materials:

-

2-chloro-N-(4-ethylphenyl)acetamide

-

Sodium azide (NaN₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) and sodium azide (1.3 equivalents) in a mixture of ethanol and water (e.g., 70:30 v/v).

-

Reflux the mixture for 24 hours at approximately 80°C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product, 2-azido-N-(4-ethylphenyl)acetamide, should precipitate.

-

Filter the precipitate and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from hot ethanol. Allow the solution to cool slowly to form crystals.

Safety and Handling Precautions

Hazard Assessment

-

Explosive Potential: Organic azides can decompose explosively when subjected to heat, light, friction, or shock.[4] The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms per energetic functional group (azide). For 2-azido-N-(4-ethylphenyl)acetamide (C₁₀H₁₂N₄O), the ratio of heavy atoms (C+O) to nitrogen atoms is (10+1)/4 = 2.75. This value is less than 3, indicating that the compound should be handled with extreme caution as a potential explosive.

-

Toxicity: As with other azides, this compound is expected to be highly toxic. Avoid all routes of exposure.

-

Incompatibility: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[4] Do not use metal spatulas or ground glass joints, as this can lead to the formation of shock-sensitive metal azides or initiate decomposition.[4] Halogenated solvents like dichloromethane should be avoided in reactions with sodium azide, as they can form explosive diazidomethane.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible position. A blast shield should be used during the synthesis and handling of the azide compound.

Storage and Disposal

-

Storage: Store 2-azido-N-(4-ethylphenyl)acetamide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. It should be stored in a clearly labeled container.

-

Disposal: Azide-containing waste must be collected in a designated, separate waste container. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. All azide waste must be disposed of through a certified hazardous waste disposal program.

Visualized Workflows

The following diagrams illustrate the synthesis and a general workflow for handling energetic compounds.

Caption: Synthesis workflow for 2-azido-N-(4-ethylphenyl)acetamide.

Caption: General hazard mitigation workflow for handling energetic compounds.

References

Material safety data sheet (MSDS) for 2-azido-N-(4-ethylphenyl)acetamide

An In-depth Technical Guide to 2-azido-N-(4-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available scientific literature and safety data for structurally related compounds. A certified Material Safety Data Sheet (MSDS) for 2-azido-N-(4-ethylphenyl)acetamide is not publicly available. This guide should be used for informational purposes only and is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2-azido-N-(4-ethylphenyl)acetamide |

| CAS Number | 1160748-31-1[1] |

| Molecular Formula | C10H12N4O[1] |

| Molecular Weight | 204.23 g/mol [1] |

| SMILES | CCC1=CC=C(C=C1)NC(CN=[N+]=[N-])=O[1] |

Hazard Identification and Precautionary Measures

While specific toxicological data for 2-azido-N-(4-ethylphenyl)acetamide is unavailable, a hazard assessment can be inferred from its structural components: the azide group and the N-phenylacetamide core.

Potential Hazards:

-

Azide Group: Organic azides are energetic materials and can be explosive, particularly when heated or subjected to shock. They may also be acutely toxic.

-

N-phenylacetamide Core: Related compounds, such as acetanilide, are harmful if swallowed and can cause skin and eye irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physical and Chemical Properties

Quantitative data for 2-azido-N-(4-ethylphenyl)acetamide is not available. The following table presents data for the closely related analogue, 2-azido-N-(4-methylphenyl)acetamide.

| Property | Value (for 2-azido-N-(4-methylphenyl)acetamide) | Citation |

| Molecular Formula | C9H10N4O | [5] |

| Molecular Weight | 190.20 g/mol | [5] |

| Melting Point | 360–362 K (87-89 °C) | [6][7] |

| Appearance | Colorless plate-like crystals | [6][7] |

Experimental Protocols

Synthesis of 2-azido-N-(4-methylphenyl)acetamide (A Representative Protocol)

This protocol for the synthesis of a close analogue can likely be adapted for 2-azido-N-(4-ethylphenyl)acetamide.[6][7][8][9]

Materials:

-

2-Chloro-N-(p-tolyl)acetamide (0.011 mol)

-

Sodium azide (0.015 mol)

-

Ethanol/water (70:30 mixture)

Procedure:

-

Dissolve 2-Chloro-N-(p-tolyl)acetamide and sodium azide in the ethanol/water mixture.

-

Reflux the solution for 24 hours at 80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the precipitate of 2-azido-N-(4-methylphenyl)acetamide.

-

Wash the precipitate with cold water.

-

For purification, a portion of the product can be dissolved in hot ethanol, filtered, and the filtrate left undisturbed for 7 days to form crystals.[6][7][8][9]

Diagrams and Workflows

Caption: Synthesis workflow for a related azido-acetamide compound.

Caption: Logical relationship for inferred hazard assessment.

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Storage: Keep in a tightly closed container in a cool, dry place.[12] Azido compounds should be stored away from heat and sources of ignition.

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Follow all local and national regulations for hazardous waste disposal.

References

- 1. 1160748-31-1|2-Azido-N-(4-ethylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. carlroth.com [carlroth.com]

- 5. 2-Azido-N-(4-methylphenyl)acetamide | C9H10N4O | CID 14201103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

- 10. actylislab.com [actylislab.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

The Diverse Biological Landscape of N-Arylacetamides: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-arylacetamide derivatives reveals a scaffold of significant pharmacological interest. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this versatile class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

N-arylacetamides, a class of organic compounds characterized by an acetamide group linked to an aryl substituent, have emerged as a privileged scaffold in medicinal chemistry. Their synthetic tractability and the ability to readily modify both the aryl and acetyl moieties have led to the generation of extensive libraries of derivatives. These derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making them attractive candidates for further drug development.

A Spectrum of Therapeutic Potential: Key Biological Activities

Extensive research has demonstrated that N-arylacetamides can interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections summarize the key findings across different areas of pharmacological activity.

Anticancer Activity

N-aryl-2-(5-aryltetrazol-2-yl)acetamides have been investigated for their potential as anticancer agents. Screening against a panel of human cancer cell lines has shown that certain derivatives exhibit moderate to high activity. For instance, some compounds have demonstrated notable efficacy against renal cancer cell lines.[1] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with critical cellular processes in cancer cells.

Antimicrobial and Antibacterial Activity

The search for new antimicrobial agents has led to the exploration of various N-arylacetamide derivatives. Novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have shown potent activity against bacterial strains, particularly Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/L.[2] Some of these compounds have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism.[2] For example, compounds 2c and 4m demonstrated greater potency against Escherichia coli DHFR than the standard antibiotic trimethoprim.[2] Additionally, 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides have been identified as a new class of anti-tubercular agents.[3]

Anti-inflammatory Effects

N-arylacetamides have been evaluated for their anti-inflammatory properties in various models. A series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives were synthesized and screened for their ability to inhibit carrageenan-induced paw edema in rats.[4] One derivative, N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide, showed a significant 64.88% inhibition of paw edema at a dose of 25mg/kg.[4] The anti-inflammatory effects of some N-arylacetamides are linked to their ability to act as antileukotrienic agents, inhibiting LTB(4) biosynthesis and receptor binding.[5]

Antidiabetic Properties

A significant area of investigation for N-arylacetamides is their potential in managing diabetes. Certain derivatives have been shown to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are involved in postprandial hyperglycemia.[6][7] For example, a series of 1,2-benzothiazine-N-arylacetamides demonstrated potent inhibition of both enzymes, with some derivatives exhibiting lower IC50 values than the standard drug, acarbose.[6][7] Specifically, compounds with chloro, bromo, and methyl substituents showed good inhibition of α-glucosidase, while derivatives with chloro, bromo, and nitro groups were potent inhibitors of α-amylase.[6][7]

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. N-arylacetamide derivatives have been identified as potent urease inhibitors.[8][9][10] Cysteine-N-arylacetamide derivatives, in particular, have shown high inhibitory activity, with IC50 values in the micromolar range, significantly more potent than the standard inhibitor thiourea.[8] Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme.[8]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various N-arylacetamide derivatives, the following tables summarize the reported quantitative data for their key biological activities.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| Acarbose (Standard) | 58.8 | 17.0 | [6][7] |

| 12i | 25.88 | - | [6][7] |

| 12k | 30.45 | - | [6][7] |

| Chloro, bromo, and methyl substituted derivatives | 25.88–46.25 | - | [7] |

| Chloro, bromo, and nitro substituted derivatives | - | 7.52–15.06 | [7] |

| Ps18 | 89.10 ± 0.20 | 187.3 ± 0.70 | [11] |

| 153 | 25.44 ± 2.70 | - | [11] |

Table 2: Urease Inhibitory Activity

| Compound | Urease IC50 (µM) | Reference |

| Thiourea (Standard) | 21.1 ± 0.11 | [8] |

| Hydroxyurea (Standard) | 100.0 ± 0.01 | [8] |

| 5e | 0.35 | [8] |

| Cysteine-N-arylacetamide derivatives | 0.35–5.83 | [8] |

| 5k | 9.8 ± 0.023 | [9] |

| 5i | 20.7 ± 0.25 | [9][10] |

| Benzothiazine derivatives 5(a-n) | 9.8–20.7 | [9][10] |

Table 3: Antibacterial Activity (DHFR Inhibition)

| Compound | E. coli DHFR IC50 (µM) | Reference |

| Trimethoprim (Standard) | 8.706 | [2] |

| 2c | 3.796 | [2] |

| 4m | 2.442 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of N-arylacetamides.

Synthesis of N-Aryl-2-(5-aryltetrazol-2-yl)acetamides[1]

The synthesis of these anticancer agents involves a nucleophilic substitution reaction. 5-phenyl-2H-tetrazole or 5-p-tolyl-2H-tetrazole is reacted with the appropriate 2-chloro-N-arylacetamide in the presence of potassium carbonate.[1]

α-Glucosidase Inhibition Assay[6]

The α-glucosidase inhibitory activity is determined using a modified spectroscopic method. The assay mixture contains the enzyme solution, the test compound dissolved in a suitable solvent (e.g., DMSO), and a phosphate buffer. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader to determine the amount of p-nitrophenol released. Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Urease Inhibition Assay[9]

The urease inhibitory potential is assessed by measuring the amount of ammonia produced through the hydrolysis of urea. The assay is typically performed in a 96-well plate. The reaction mixture includes the urease enzyme, urea solution, and the test compound. The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at a specific wavelength (e.g., 630 nm). Thiourea is commonly used as a standard inhibitor. The percentage of inhibition is calculated, and IC50 values are determined.

Antibacterial Susceptibility Testing (MIC Determination)[2]

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science: Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activities of N-arylacetamides.

Conclusion and Future Directions

The N-arylacetamide scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, as well as potent enzyme inhibitors. The synthetic accessibility of this class of molecules allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency and selectivity.

Future research should focus on elucidating the detailed mechanisms of action for the most promising compounds and evaluating their efficacy and safety in preclinical and clinical studies. The development of more selective and potent N-arylacetamide derivatives could lead to novel treatments for a variety of diseases, addressing unmet medical needs. The versatility of this chemical scaffold ensures that it will remain an area of active investigation in the field of drug discovery for the foreseeable future.

References

- 1. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: Discovery of a new class of anti-tubercular agents and prospects for their further structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antileukotrienic N-arylethyl-2-arylacetamides in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for 2-azido-N-(4-ethylphenyl)acetamide in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-azido-N-(4-ethylphenyl)acetamide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent serves as a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for similar N-arylacetamides and general CuAAC reactions.

Overview and Applications

2-azido-N-(4-ethylphenyl)acetamide is an organic azide that can be readily utilized in click chemistry to conjugate with a wide variety of terminal alkynes. The resulting 1,4-disubstituted 1,2,3-triazole products are of significant interest in drug development due to their favorable chemical properties, including high stability and the ability to engage in hydrogen bonding. N-arylacetamides, in general, are important intermediates in the synthesis of pharmaceutical and agrochemical compounds.[1][2] The ethylphenyl moiety of this particular reagent offers a lipophilic handle that can be explored for modulating the pharmacokinetic properties of potential drug candidates.

Potential applications for the triazole products derived from 2-azido-N-(4-ethylphenyl)acetamide include:

-

Lead discovery and optimization: Rapidly generating libraries of diverse compounds for high-throughput screening.

-

Bioconjugation: Linking molecules of interest, such as peptides, proteins, or fluorescent dyes, to create functional bioprobes.[3]

-

Development of therapeutic agents: The triazole core is a common scaffold in various bioactive molecules.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

The synthesis of 2-azido-N-(4-ethylphenyl)acetamide can be achieved via a nucleophilic substitution reaction, by analogy to the synthesis of similar compounds like 2-azido-N-(4-methylphenyl)acetamide.[4][5]

Protocol:

-

In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) in a mixture of ethanol and water (e.g., 70:30 v/v).

-

Add sodium azide (NaN₃) (approximately 1.4 equivalents) to the solution.

-

Reflux the reaction mixture for 24 hours at approximately 80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, 2-azido-N-(4-ethylphenyl)acetamide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.

Illustrative Synthesis Data (based on analogous compounds):

| Parameter | Value |

| Starting Material | 2-chloro-N-(4-ethylphenyl)acetamide |

| Reagent | Sodium Azide |

| Solvent | Ethanol/Water (70:30) |

| Reaction Temperature | 80°C |

| Reaction Time | 24 hours |

| Typical Yield | ~70-75% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the copper-catalyzed click reaction between 2-azido-N-(4-ethylphenyl)acetamide and a generic terminal alkyne. This reaction is known for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6]

Materials:

-

2-azido-N-(4-ethylphenyl)acetamide

-

Terminal alkyne of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Protocol:

-

In a suitable reaction vessel, dissolve 2-azido-N-(4-ethylphenyl)acetamide (1 equivalent) and the terminal alkyne (1 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2 equivalents in water).

-

In another vial, prepare a solution of copper(II) sulfate (e.g., 0.1 equivalents in water).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.

Illustrative Reaction Parameters for CuAAC:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alkyne Substrate | Propargyl alcohol | Phenylacetylene | 4-Ethynylanisole |

| Catalyst Loading (mol%) | 10 | 5 | 10 |

| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate |

| Solvent | t-BuOH/H₂O | DMF | t-BuOH/H₂O |

| Temperature (°C) | 25 | 25 | 50 |

| Time (h) | 12 | 24 | 8 |

| Yield (%) | >95 | >95 | >95 |

Note: This data is illustrative and based on typical CuAAC reactions. Actual results may vary depending on the specific alkyne used.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis and subsequent use of 2-azido-N-(4-ethylphenyl)acetamide in a CuAAC reaction.

Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. Click Chemistry [organic-chemistry.org]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-azido-N-(4-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction widely utilized in chemical biology, drug development, and materials science. This copper-free click chemistry variant enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] The reaction occurs between a strained cyclooctyne and an azide, proceeding rapidly and with high specificity under physiological conditions to form a stable triazole linkage.[1]

These application notes provide a detailed protocol for the synthesis of 2-azido-N-(4-ethylphenyl)acetamide and its subsequent use in a strain-promoted azide-alkyne cycloaddition reaction with commonly used cyclooctyne reagents such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This protocol is adapted from the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide.[3][4][5][6]

Materials and Reagents:

| Reagent/Material | Specification |

| 2-chloro-N-(4-ethylphenyl)acetamide | Reagent Grade |

| Sodium Azide (NaN3) | Reagent Grade |

| Ethanol (EtOH) | Anhydrous |

| Water (H2O) | Deionized |

| Dichloromethane (DCM) | ACS Grade |

| Magnesium Sulfate (MgSO4) | Anhydrous |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a 7:3 mixture of ethanol and water.

-

Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/hexanes) to observe the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

-

Isolation: Filter the precipitate and wash with cold water. If no precipitate forms, extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 2-azido-N-(4-ethylphenyl)acetamide.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This general protocol describes the reaction of 2-azido-N-(4-ethylphenyl)acetamide with a cyclooctyne derivative (e.g., DBCO-amine or BCN-amine).

Materials and Reagents:

| Reagent/Material | Specification |

| 2-azido-N-(4-ethylphenyl)acetamide | As synthesized |

| Cyclooctyne Reagent (e.g., DBCO-amine, BCN-amine) | >95% purity |

| Solvent (e.g., DMSO, Acetonitrile, PBS buffer) | Anhydrous/ACS Grade |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| NMR tubes and solvents (e.g., DMSO-d6, CDCl3) | For reaction monitoring |

Procedure:

-

Reagent Preparation: Dissolve 2-azido-N-(4-ethylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution like PBS for biological applications).

-

Reaction Initiation: Add the cyclooctyne reagent (1.0 - 1.2 eq) to the solution of the azide.

-

Reaction Conditions: Stir the reaction mixture at room temperature. For some less reactive cyclooctynes or for faster reaction times, the temperature can be moderately increased (e.g., to 37°C).

-

Reaction Monitoring: The reaction progress can be monitored by:

-

TLC: Observe the consumption of the starting materials and the appearance of the triazole product spot.

-

¹H NMR Spectroscopy: Monitor the disappearance of characteristic proton signals of the reactants and the appearance of new signals corresponding to the triazole product.[7][8][9]

-

ATR-IR Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) can be monitored in real-time.

-

-

Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting triazole product can be purified by flash column chromatography on silica gel or by preparative HPLC to remove any unreacted starting materials.

Quantitative Data (Analogous Reactions)

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Reference |

| Benzyl Azide | DBCO | ~0.1 - 0.3 | >90% | [12] |

| Benzyl Azide | BCN | ~0.07 - 0.1 | >90% | [14] |

| Phenyl Azide | BCN | Faster than with DBCO | >90% | [14] |

Visualizations

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. magritek.com [magritek.com]

- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-azido-N-(4-ethylphenyl)acetamide as a Building Block for Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-azido-N-(4-ethylphenyl)acetamide is a versatile bifunctional building block employed in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of the N-(4-ethylphenyl)acetamide moiety can impart favorable pharmacokinetic properties and engage in specific binding interactions with biological targets. The azide functionality allows for the highly efficient and regioselective formation of the triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the generation of compound libraries for high-throughput screening.

The resulting 1,2,3-triazole core is a key pharmacophore found in numerous clinically approved drugs. Triazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities. A prominent mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

These application notes provide detailed protocols for the synthesis of the parent azide, 2-azido-N-(4-ethylphenyl)acetamide, and its subsequent use in the synthesis of a diverse array of 1,2,3-triazoles.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

The synthesis of 2-azido-N-(4-ethylphenyl)acetamide is a two-step process commencing with the chloroacetylation of 4-ethylaniline, followed by a nucleophilic substitution with sodium azide.

Caption: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide.

Experimental Protocol: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide (Intermediate)

-

To a stirred solution of 4-ethylaniline (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C, triethylamine (NEt3, 1.2 eq.) is added dropwise.

-

Chloroacetyl chloride (1.1 eq.) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 3-5 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification by recrystallization or column chromatography affords pure 2-chloro-N-(4-ethylphenyl)acetamide.

Experimental Protocol: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

-

A solution of 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq.) in toluene is prepared.

-

Sodium azide (NaN3, 1.5 eq.) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 5-7 hours.

-

Reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts.

-

The filtrate is concentrated under reduced pressure to yield 2-azido-N-(4-ethylphenyl)acetamide. The product can be further purified by recrystallization.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2-azido-N-(4-ethylphenyl)acetamide serves as a versatile azide component in the CuAAC reaction, readily coupling with a wide range of terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles in high yields.

Application Notes and Protocols for 2-azido-N-(4-ethylphenyl)acetamide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-azido-N-(4-ethylphenyl)acetamide in bioconjugation. While specific experimental data for this compound is limited in current literature, its chemical structure, featuring a terminal azide group, makes it a prime candidate for bioorthogonal "click chemistry" reactions. This document outlines the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and provides detailed, generalized protocols for the conjugation of 2-azido-N-(4-ethylphenyl)acetamide to alkyne-modified biomolecules. The information herein is intended to serve as a foundational guide for researchers looking to employ this reagent in applications such as drug delivery, molecular imaging, and diagnostics.

Introduction to Bioconjugation with 2-azido-N-(4-ethylphenyl)acetamide

2-azido-N-(4-ethylphenyl)acetamide is a small molecule containing a terminal azide (N₃) functional group. This group is "bioorthogonal," meaning it does not typically react with functional groups found in biological systems. However, the azide group can undergo highly specific and efficient reactions with a complementary alkyne group under specific conditions. This reaction, popularly known as "click chemistry," forms a stable triazole linkage, covalently connecting the two molecules.[1][2]

The primary application of 2-azido-N-(4-ethylphenyl)acetamide in bioconjugation is as a labeling or payload-delivery agent. A biomolecule of interest (e.g., a protein, antibody, or nucleic acid) is first functionalized with an alkyne group. Subsequently, 2-azido-N-(4-ethylphenyl)acetamide can be "clicked" onto the alkyne-modified biomolecule. This strategy is central to the development of Antibody-Drug Conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[3][]

Two main pathways can be utilized for this conjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to join a terminal alkyne and an azide.[5][6] While robust, the potential cytotoxicity of the copper catalyst must be considered for in vivo applications.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[][9] The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it highly suitable for use in living systems.[]

Quantitative Data Presentation (Templates)

As specific quantitative data for the bioconjugation of 2-azido-N-(4-ethylphenyl)acetamide is not yet published, the following tables are provided as templates for data collection and presentation.

Table 1: Reaction Efficiency of CuAAC Conjugation

| Biomolecule | Molar Ratio (Azide:Alkyne) | Reaction Time (h) | Temperature (°C) | Conjugation Yield (%) | Degree of Labeling (DOL) |

|---|---|---|---|---|---|

| Protein A | 10:1 | 1 | 25 | ||

| Protein A | 20:1 | 1 | 25 | ||

| Antibody B | 10:1 | 2 | 25 |

| Antibody B | 20:1 | 2 | 25 | | |

Table 2: Kinetic Parameters for SPAAC Conjugation

| Alkyne Reagent | Biomolecule | Concentration (µM) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Half-life (t₁/₂) (min) |

|---|---|---|---|---|

| DBCO | Protein A | 50 | ||

| BCN | Protein A | 50 | ||

| DBCO | Antibody B | 25 |

| BCN | Antibody B | 25 | | |

Experimental Protocols

The following are generalized protocols for the conjugation of 2-azido-N-(4-ethylphenyl)acetamide to an alkyne-modified biomolecule. Note: These protocols should be optimized for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of 2-azido-N-(4-ethylphenyl)acetamide to a protein containing a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

2-azido-N-(4-ethylphenyl)acetamide

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 50 mM in water)[10][11]

-

Reducing agent, e.g., sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[5]

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Reagents:

-

Dissolve 2-azido-N-(4-ethylphenyl)acetamide in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the 2-azido-N-(4-ethylphenyl)acetamide stock solution to the desired molar excess (e.g., 10-20 equivalents relative to the alkyne).

-

Prepare a premix of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio and vortexing briefly.[5][11]

-

Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of approximately 0.25 mM.[11]

-

-

Initiate Reaction:

-

Purification:

-

Remove unreacted small molecules and copper catalyst from the conjugated protein using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the conjugate using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling (DOL).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of 2-azido-N-(4-ethylphenyl)acetamide to a protein modified with a strained cyclooctyne, such as DBCO.

Materials:

-

Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

2-azido-N-(4-ethylphenyl)acetamide

-

Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Reagents:

-

Dissolve 2-azido-N-(4-ethylphenyl)acetamide in DMSO to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-